Bis[2-(dimethylamino)ethyl] phosphate
Description
Bis[2-(dimethylamino)ethyl] phosphate is an organophosphate compound characterized by two 2-(dimethylamino)ethyl groups esterified to a phosphate core. These amino-functionalized phosphates are typically utilized in specialized applications requiring pH modulation, ionic liquid synthesis, or surface adhesion due to their dual functionality: the phosphate group provides acidity and chelating capacity, while the dimethylaminoethyl moieties confer basicity and solubility in polar solvents .
Properties
CAS No. |
6094-80-0 |
|---|---|
Molecular Formula |
C8H20N2O4P- |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
bis[2-(dimethylamino)ethyl] phosphate |
InChI |
InChI=1S/C8H21N2O4P/c1-9(2)5-7-13-15(11,12)14-8-6-10(3)4/h5-8H2,1-4H3,(H,11,12)/p-1 |
InChI Key |
RBFJMCJVAOLISW-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CCOP(=O)([O-])OCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dimethylaminoethanol and Phosphoric Acid Reaction: One common method involves the reaction of dimethylaminoethanol with phosphoric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Dimethylaminoethyl Chloride and Sodium Phosphate Reaction: Another method involves the reaction of dimethylaminoethyl chloride with sodium phosphate. This reaction also requires specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods: Industrial production of Bis[2-(dimethylamino)ethyl] phosphate often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[2-(dimethylamino)ethyl] phosphate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions, often involving reducing agents like hydrogen or hydrides.
Substitution: Substitution reactions are common, where one functional group in the molecule is replaced by another. These reactions often require catalysts and specific reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Various metal catalysts, such as palladium or platinum, are often used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
Chemistry:
Catalysis: Bis[2-(dimethylamino)ethyl] phosphate is widely used as a catalyst in organic synthesis, particularly in the production of polyurethane foams.
Polymerization: It plays a crucial role in the polymerization processes for various industrial applications.
Biology:
Enzyme Inhibition: Research has shown that this compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique chemical properties make it a candidate for use in the development of new pharmaceuticals.
Industry:
Polyurethane Foam Production: It is extensively used in the production of flexible and rigid polyurethane foams, which are used in a variety of applications, including insulation, cushioning, and packaging.
Mechanism of Action
Molecular Targets and Pathways: Bis[2-(dimethylamino)ethyl] phosphate exerts its effects primarily through its role as a catalyst. It facilitates the formation and stabilization of intermediates during chemical reactions, thereby increasing the reaction rate. The compound interacts with various molecular targets, including enzymes and other proteins, to exert its catalytic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Bis[2-(dimethylamino)ethyl] phosphate with structurally or functionally related organophosphates, focusing on molecular features, applications, and performance data.
Bis(2-ethylhexyl) Phosphate (D2EHPA)
- Structure : Contains two branched 2-ethylhexyl groups attached to a phosphate core .
- Applications : Widely used as a solvent and liquid-liquid extractant for metal ions (e.g., lanthanides, uranium) due to its high lipophilicity and chelating strength .
- Key Differences: Solubility: D2EHPA is hydrophobic, ideal for non-aqueous systems, whereas this compound’s amino groups enhance water solubility . Acidity: D2EHPA has a lower pKa (~1.5–2.5) compared to amino-phosphates, which exhibit higher basicity from dimethylamino groups .
Bis[2-(methacryloyloxy)ethyl] Phosphate (BMEP)
- Structure: Features methacryloyloxyethyl groups instead of dimethylaminoethyl groups .
- Applications : Primarily used in dental adhesives as a primer due to its ability to bond with hydroxyapatite in enamel .
- Key Differences: Reactivity: BMEP’s methacrylate groups enable polymerization under UV light, a property absent in this compound . pH: BMEP-based primers exhibit acidic pH (1.5–2.5) for enamel etching, while amino-phosphates are neutral to slightly basic .
Dicationic Dimethyl Phosphate Ionic Liquids (ILs)
- Structure : Example: 1,4-bis-(3-methylimidazolium-1-yl)butane bis(dimethyl phosphate) .
- Applications: Solvents for organic synthesis (e.g., Knoevenagel condensation), leveraging low volatility and high thermal stability .
- Key Differences: Cationic Framework: Dicationic ILs have dual charged centers, enhancing thermal stability (>300°C) compared to mono-amino phosphates . Efficiency: These ILs achieve >95% conversion in Knoevenagel reactions without catalysts, outperforming traditional solvents .
2-(Dimethylamino)ethyl Dihydrogen Phosphate
- Structure: Monoester derivative with one dimethylaminoethyl group and two acidic hydrogens .
- Applications : Intermediate in pharmaceutical synthesis or surfactant formulations .
- Key Differences :
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Key Functional Groups | Primary Applications | pH Range | Thermal Stability |
|---|---|---|---|---|
| This compound | Dimethylaminoethyl, phosphate | Ionic liquids, adhesives | 7–9 (estimated) | Moderate |
| Bis(2-ethylhexyl) phosphate | 2-ethylhexyl, phosphate | Metal extraction, solvents | 1.5–2.5 | High |
| BMEP | Methacryloyloxyethyl, phosphate | Dental adhesives | 1.5–2.5 | Moderate |
| Dicationic ILs | Imidazolium, dimethyl phosphate | Green chemistry solvents | Neutral | >300°C |
Table 2: Performance in Knoevenagel Condensation
| Solvent/Compound | Conversion (%) | Catalyst Required | Reference |
|---|---|---|---|
| Dicationic IL (Compound 4) | 98 | No | |
| This compound | Not tested | — | — |
| Conventional solvents (e.g., DMF) | 70–85 | Yes |
Q & A
Q. What are the recommended synthetic routes for Bis[2-(dimethylamino)ethyl] phosphate, and how can reaction yields be optimized?
this compound can be synthesized via phosphorylation of 2-(dimethylamino)ethanol using phosphorus oxychloride or other phosphorylating agents. Yield optimization involves controlling reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to phosphorylating agent). Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane eluent) improves purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphate confirmation) and high-resolution mass spectrometry (HRMS). For example, ³¹P NMR typically shows a singlet near δ 0–3 ppm for phosphate esters. Purity can be quantified via HPLC with UV detection (λ = 210 nm) and a C18 reverse-phase column .
Q. What are the critical handling and storage protocols to prevent degradation?
Store the compound under inert gas (argon) at –20°C in amber glass vials to avoid hydrolysis and photodegradation. Avoid contact with oxidizing agents (e.g., peroxides) and moisture. Conduct stability tests under accelerated conditions (40°C/75% RH for 4 weeks) to establish shelf-life .
Advanced Research Questions
Q. How can the hydrolysis kinetics of this compound be systematically studied under physiological conditions?
Design a kinetic assay using phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor hydrolysis via ³¹P NMR or ion chromatography to quantify inorganic phosphate release. Fit data to a first-order kinetic model to determine rate constants (e.g., = 24–48 hours). Compare with structurally analogous compounds (e.g., Psilocybin derivatives) to assess electronic/steric effects .
Q. What methodologies are suitable for evaluating the compound’s neurotoxic potential in vitro?
Use primary neuronal cultures or SH-SY5Y cell lines. Expose cells to 1–100 μM concentrations for 24–72 hours and assess viability via MTT assay. Measure reactive oxygen species (ROS) generation using DCFH-DA fluorescence and mitochondrial membrane potential via JC-1 staining. Include positive controls (e.g., rotenone) and validate with transcriptomic analysis (RNA-seq for apoptosis-related genes) .
Q. How can researchers investigate the metal-chelating properties of this compound?
Perform titration experiments with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous solution. Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands (e.g., λ = 250–400 nm). Stability constants () can be calculated using potentiometric titration with a glass electrode. Compare with EDTA or other chelators for relative efficacy .
Q. What analytical strategies are effective for identifying degradation products in long-term stability studies?
Employ LC-MS/MS with electrospray ionization (ESI) in positive/negative modes. Fragment ions (e.g., m/z 124 for dimethylaminoethanol) help identify hydrolyzed byproducts. Pair with GC-MS for volatile degradation products (e.g., trimethylamine). Quantify using external calibration curves and report degradation thresholds (e.g., >5% impurity requires reformulation) .
Methodological Considerations
- Contradictory Data Resolution : If conflicting stability data arise (e.g., varying values), verify experimental conditions (buffer ionic strength, temperature control) and validate analytical methods via inter-laboratory reproducibility tests .
- Safety Protocols : Always use fume hoods, nitrile gloves, and PPE during synthesis. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
